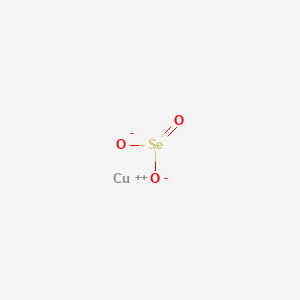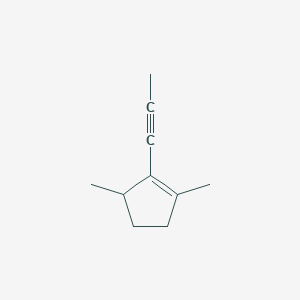
Copper(2+) selenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(2+) selenite is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. It is a green-colored powder that is soluble in water and has a chemical formula of CuSeO3.
Scientific Research Applications
Antioxidant Role and Biological Implications
Copper and selenium compounds, including Copper(II) selenite, play significant roles as antioxidants. These elements are crucial for various biological processes, including enzymatic reactions and cellular defense mechanisms against oxidative stress. The intricate balance and interaction between copper, selenium, and other trace elements underscore their collective importance in maintaining cellular homeostasis and health (Tapiero, Townsend, & Tew, 2003).
Nanomaterial Synthesis and Applications
Copper(II) selenite serves as a precursor for the synthesis of copper selenide nanostructures. These nanostructures have been explored for various applications, including thermoelectrics, photothermal therapy, and as electrode materials for lithium-ion batteries. Notably, the ambient facile synthesis of gram-scale copper selenide nanostructures has been achieved, highlighting the potential for scalable production for industrial applications (Chen, Li, & Dou, 2015).
Energy Storage and Conversion
Copper(II) selenite-derived materials have shown promise as anode materials for lithium-ion batteries, demonstrating significant capacity and cycling performance. The conversion reaction mechanism of these materials with lithium ions has been explored to understand their potential in energy storage technologies (Hong, Park, Jung, & Kang, 2020).
Photothermal Therapy
Copper selenide nanocrystals derived from Copper(II) selenite precursors have been investigated for their application in photothermal therapy. These nanocrystals exhibit strong near-infrared optical absorption, making them suitable for non-invasive cancer treatment methods by converting light to heat in targeted cancer cells (Hessel et al., 2011).
Membrane Technology and Biofouling
The incorporation of selenium and copper nanoparticles, including those derived from Copper(II) selenite, into polyethersulfone membranes has shown to improve anti-fouling performance and protein rejection rates. This application is crucial for water treatment technologies and the development of advanced filtration systems (Akar, Asar, Dizge, & Koyuncu, 2013).
Optoelectronic and Solar Cell Applications
Research into the temperature influence on copper selenide films, potentially derived from Copper(II) selenite, has indicated their significant potential in optoelectronic devices and solar cells. These materials' unique properties, such as their bandgap and optical sensitivity, make them suitable for various applications in the electronics industry (Rajendran, Arulmozhi, Muthumari, & Vijayalakshmi, 2016).
Mechanism of Action
Target of Action
Copper(2+) selenite, also known as Cupric selenite, is an inorganic salt . It is widely considered to be a promising candidate for high-performance flexible thermoelectrics . The primary targets of this compound are the thermoelectric materials where it is used due to its unique properties .
Mode of Action
This compound interacts with its targets by contributing to the thermoelectric performance of the materials. It is involved in the synthesis of copper selenides, which have different stoichiometric compositions and exhibit varying thermoelectric properties . The compound’s interaction with its targets results in changes in the thermoelectric properties of the materials, with some forms of copper selenides showing superior performance .
Biochemical Pathways
This compound affects the biochemical pathways related to the synthesis and functioning of thermoelectric materials . It is involved in the formation of copper selenides, which have different stoichiometric compositions . These copper selenides, in turn, play a crucial role in the thermoelectric performance of the materials . The compound’s action on these pathways leads to downstream effects such as changes in the thermoelectric properties of the materials .
Pharmacokinetics
It is known that the compound’s bioavailability may be influenced by various factors, including its chemical form and the presence of other substances .
Result of Action
The action of this compound results in the synthesis of copper selenides with different stoichiometric compositions . These copper selenides exhibit varying thermoelectric properties, with some forms showing superior performance . The compound’s action thus leads to significant changes in the thermoelectric properties of the materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of copper selenides is carried out using wet chemical methods, and the resulting materials possess different morphologies and sizes . Additionally, the compound’s action can be affected by the presence of other substances
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(2+) selenite involves the reaction of copper(II) ions with selenite ions in an aqueous solution.", "Starting Materials": ["Copper(II) sulfate pentahydrate", "Sodium selenite pentahydrate", "Deionized water"], "Reaction": [ "Dissolve 5.0 g of Copper(II) sulfate pentahydrate in 100 mL of deionized water", "Dissolve 6.3 g of Sodium selenite pentahydrate in 100 mL of deionized water", "Add the Sodium selenite solution dropwise to the Copper(II) sulfate solution while stirring", "Continue stirring for 30 minutes", "Filter the resulting precipitate and wash with deionized water", "Dry the precipitate at 60°C for 12 hours", "The resulting product is Copper(2+) selenite" ] } | |
| 10214-40-1 | |
Molecular Formula |
CuH2O3Se |
Molecular Weight |
192.53 g/mol |
IUPAC Name |
copper;selenous acid |
InChI |
InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3) |
InChI Key |
WODNKMACFGPSCV-UHFFFAOYSA-N |
SMILES |
[O-][Se](=O)[O-].[Cu+2] |
Canonical SMILES |
O[Se](=O)O.[Cu] |
| 10214-40-1 | |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Q1: What are the advantages of using cupric selenite in photoelectrochemical water splitting?
A: Research suggests that incorporating cupric selenite as a shell material in a core/shell nanostructure with zinc oxide significantly enhances the photoelectrochemical performance for water splitting. [, ] This enhancement is attributed to several factors:
- Improved light absorption: The presence of cupric selenite increases the structure's ability to absorb light, thereby generating more charge carriers for water splitting. []
- Enhanced charge carrier collection: The core/shell structure facilitates efficient collection of photogenerated electrons, directing them towards the water splitting reaction. []
- Reduced recombination: The design minimizes the recombination of photogenerated electrons and holes, increasing the efficiency of charge separation and utilization for water splitting. []
Q2: How does the structure of the cupric selenite-based material impact its performance in photoelectrochemical water splitting?
A: The research highlights the importance of a specific core/shell nanostructure for optimal performance. [, ] The studies focused on depositing cupric selenite onto vertically aligned zinc oxide nanorod arrays, creating a double shell structure with an intermediary layer of zinc selenite. This specific configuration, with cupric selenite as the outer shell, demonstrated superior photocatalytic activity compared to single-shell structures. [] This finding emphasizes the importance of controlled material synthesis and structural design for maximizing the efficiency of photoelectrochemical water splitting.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)









